The Role of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) in the SAR Optimization of Pan-FGFR Inhibitors
The Role of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) in the SAR Optimization of Pan-FGFR Inhibitors
Prepared by: Senior Application Scientist, Oncology Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the highly demanding landscape of targeted oncology therapeutics, the structural optimization of small-molecule kinase inhibitors requires specialized chemical building blocks. 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene (CAS: 1453211-51-2) is a highly substituted, halogenated alkynylbenzene derivative[1]. While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the Structure-Activity Relationship (SAR) campaigns that led to the discovery of potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, most notably the clinical candidate ASP5878 [1, 2].
This technical whitepaper deconstructs the physicochemical properties of this intermediate, explains the mechanistic causality behind its specific substitution pattern, and provides field-proven, self-validating protocols for its integration into drug discovery workflows.
Chemical Identity & Physicochemical Profiling
The strategic placement of electron-withdrawing halogens (chloro, fluoro) alongside electron-donating methoxy groups on the benzene ring makes this compound a highly tunable pharmacophore fragment. The terminal alkyne (ethynyl group) provides a robust synthetic handle for cross-coupling reactions.
Table 1: Chemical and Structural Profile
| Property | Specification |
| Chemical Name | 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene |
| CAS Registry Number | 1453211-51-2 |
| Molecular Formula | C10H8ClFO2 |
| Molecular Weight | 214.62 g/mol |
| Mass Spectrometry (MS) | m/z [M]+ 214 |
| Key Structural Features | Terminal alkyne, ortho-halogenation, meta-dimethoxy substitution |
| Primary Application | SAR building block for pyrimidine-derivative kinase inhibitors |
Mechanistic Context: FGFR Inhibition & Structural Optimization
The Biological Target
The FGFR family (FGFR1–4) plays a crucial role in cellular proliferation, survival, and migration. Aberrant FGFR signaling—driven by gene amplification, mutation, or fusion (e.g., FGF19-expressing hepatocellular carcinoma or FGFR3-dependent urothelial cancer)—is a primary oncogenic driver [2, 3].
The "Why": Causality Behind the Substitution Pattern
During the discovery phase of ASP5878, researchers faced two major hurdles common to early-generation kinase inhibitors: poor metabolic stability and off-target hERG channel inhibition (which leads to severe cardiotoxicity) [4].
The incorporation of fragments like 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene into the SAR library was driven by precise mechanistic logic:
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hERG Suppression: The hERG channel contains a critical phenylalanine residue (Phe656) that binds to drugs via π−π stacking. By introducing halogens (chloro and fluoro) and methoxy groups to the phenyl ring, medicinal chemists effectively reduced the π -electrical density of the aromatic system. This weakened the π−π stacking interaction with Phe656, successfully suppressing cardiotoxicity [4].
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Metabolic Stability: The steric hindrance provided by the ortho-chloro and fluoro substituents protects the aromatic core from rapid cytochrome P450-mediated oxidative metabolism, enhancing the compound's systemic exposure and oral bioavailability [4].
Caption: FGFR signaling cascade and the intervention point of optimized pan-FGFR inhibitors.
Synthetic Methodology & Protocol Integration
To utilize CAS 1453211-51-2 in library synthesis, the terminal ethynyl group is typically subjected to a Palladium-catalyzed Sonogashira cross-coupling to attach the fragment to a pyrimidine or pyrazole core.
Protocol: Pd-Catalyzed Sonogashira Coupling of CAS 1453211-51-2
This protocol is designed as a self-validating system to ensure high yield and prevent side reactions.
Step 1: Reagent Preparation & Degassing
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Action: Dissolve 1.0 eq of 2-Chloro-3-ethynyl-4-fluoro-1,5-dimethoxybenzene and 1.1 eq of the aryl halide core in anhydrous DMF. Add 3.0 eq of triethylamine (Et3N). Sparge the solution with Argon for 15 minutes.
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Causality: Oxygen must be rigorously excluded. The presence of O2 triggers the Glaser homocoupling of the terminal alkyne, consuming the intermediate and destroying the reaction yield.
Step 2: Catalyst Activation
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Action: Under a positive Argon flow, add 0.05 eq of Pd(PPh3)4 and 0.1 eq of CuI.
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Causality: The CuI acts as a co-catalyst, reacting with the terminal alkyne to form a highly reactive copper acetylide intermediate. This intermediate seamlessly transmetallates with the Palladium complex, driving the catalytic cycle forward.
Step 3: Reaction Execution & Monitoring
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Action: Heat the reaction mixture to 80°C for 4–6 hours.
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Self-Validation: Monitor the reaction continuously via LC-MS. The integrity of the protocol is validated when the 214 m/z peak (starting material) disappears and the target mass emerges. The absence of a 426 m/z peak (the homocoupled dimer) internally validates the success of the Step 1 degassing procedure.
Step 4: Workup
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Action: Quench with saturated aqueous NH4Cl , extract with EtOAc, wash the organic layer with brine to remove DMF, dry over Na2SO4 , and purify via flash chromatography.
Caption: SAR optimization workflow utilizing CAS 1453211-51-2 to yield clinical candidates.
Experimental Validation: In Vitro & In Vivo Workflows
Once the SAR optimization yields a final candidate (such as ASP5878), the compound must pass a rigorous, self-validating screening cascade to confirm on-target efficacy.
In Vitro Kinase Inhibition Profiling
The optimized candidate is tested against a panel of recombinant human kinases using a mobility shift assay or TR-FRET.
Table 2: Kinase Selectivity Profile of Optimized Candidate (ASP5878) [2, 5]
| Target Kinase | IC50 (nM) | Biological Implication |
| FGFR1 | 0.47 | Blocks angiogenesis and tumor microenvironment signaling. |
| FGFR2 | 0.60 | Suppresses gastric and breast cancer proliferation. |
| FGFR3 | 0.74 | Highly effective against FGFR3-mutated urothelial carcinomas. |
| FGFR4 | 3.50 | Drives apoptosis in FGF19-overexpressing hepatocellular carcinoma. |
In Vivo Pharmacodynamics (HCC Xenograft Model)
To validate the physiological impact of the optimized structure, candidates are tested in murine xenograft models.
Protocol: Hep3B2.1-7 Xenograft Efficacy Study
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Inoculation: Subcutaneously inoculate 4-week-old male nude mice with Hep3B2.1-7 cells. Causality: This specific cell line overexpresses FGF19, making its survival highly dependent on FGFR4 signaling, thereby providing a highly sensitive model for FGFR4 inhibitors [2].
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Dosing: Once tumors reach ~100-200 mm3 , administer the drug orally (e.g., 1 mg/kg or 3 mg/kg suspended in 0.5% methylcellulose) once daily for 14 days.
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Self-Validation: Vehicle-treated cohorts serve as the baseline for uninhibited tumor growth. Concurrently, daily body weight monitoring validates that the observed tumor regression is due to on-target efficacy rather than systemic toxicity (a stable body weight indicates low off-target toxicity).
Table 3: In Vivo Pharmacodynamic Response (Hep3B2.1-7 Model) [2]
| Oral Dose (Once Daily) | Tumor Regression | Biomarker Modulation (Tumor Lysate) |
| Vehicle Control | 0% (Continuous Growth) | Constitutive FRS2/ERK phosphorylation |
| 1 mg/kg | 9% | Partial suppression of FRS2/ERK |
| 3 mg/kg | 88% | Complete suppression of FRS2/ERK |
References
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Osaka University Academic Information Repository (OUKA). (2017). がん治療を目的とした高活性かつ選択的な線維芽細胞増殖因子受容体(FGFR)阻害剤ASP5878 (Highly active and selective fibroblast growth factor receptor (FGFR) inhibitor ASP5878 for cancer treatment). Retrieved from[Link]
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Futami, T., et al. (2017). ASP5878, a Novel Inhibitor of FGFR1, 2, 3, and 4, Inhibits the Growth of FGF19-Expressing Hepatocellular Carcinoma. Molecular Cancer Therapeutics, 16(1), 68-75. Retrieved from[Link]
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National Institutes of Health (NIH). (2017). ASP5878, a selective FGFR inhibitor, to treat FGFR3-dependent urothelial cancer with or without chemoresistance. Retrieved from[Link]
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OpenAIRE. (2021). Discovery of ASP5878: Synthesis and structure–activity relationships of pyrimidine derivatives as pan-FGFRs inhibitors with improved metabolic stability and suppressed hERG channel inhibitory activity. Retrieved from[Link]
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PubChem, National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71736582, Asp-5878. Retrieved from [Link]
